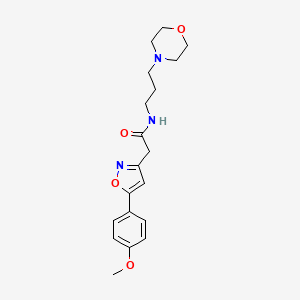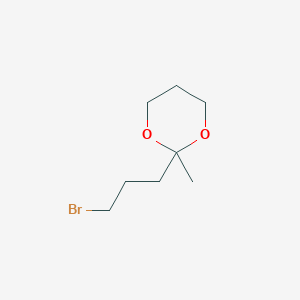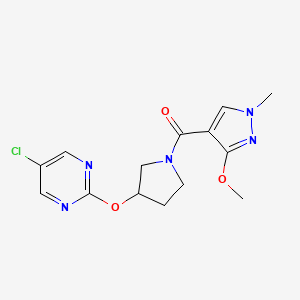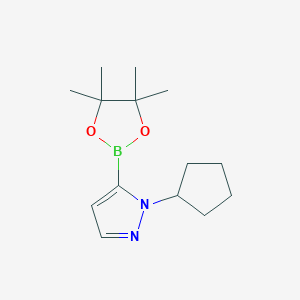
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide, commonly known as MPA, is a synthetic compound that belongs to the class of isoxazole-based compounds. MPA has garnered attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
MPA has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MPA has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In pharmacology, MPA has been shown to exhibit potent analgesic and anti-inflammatory properties. In neuroscience, MPA has been studied for its potential to modulate the activity of ion channels and receptors in the brain.
作用機序
MPA exerts its effects by modulating the activity of ion channels and receptors in the brain. Specifically, MPA has been shown to act as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. By enhancing the activity of these receptors, MPA can increase the inhibitory tone in the brain, leading to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
MPA has been shown to exhibit potent analgesic and anti-inflammatory properties in various animal models. Additionally, MPA has been shown to reduce anxiety-like behavior in rodents, suggesting its potential as an anxiolytic agent. MPA has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of MPA is its potent analgesic and anxiolytic effects, which make it a valuable tool for studying the neurobiology of pain and anxiety. Additionally, MPA has been shown to have a favorable safety profile in animal studies, with no significant adverse effects reported. However, one of the limitations of MPA is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for research on MPA. One potential avenue is to investigate its potential as a drug candidate for the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of MPA and its effects on different ion channels and receptors in the brain. Finally, the development of more soluble analogs of MPA could enhance its utility as a tool for studying the neurobiology of pain and anxiety.
合成法
The synthesis of MPA involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde and hydroxylamine hydrochloride to form 5-(4-methoxyphenyl)isoxazol-3-amine. This intermediate is then reacted with 3-chloropropylamine hydrochloride to form 5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-chloropropyl)amine. Finally, the product is treated with acetic anhydride to form MPA.
特性
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-24-17-5-3-15(4-6-17)18-13-16(21-26-18)14-19(23)20-7-2-8-22-9-11-25-12-10-22/h3-6,13H,2,7-12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPILTQZJIZQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide](/img/structure/B2624724.png)
![Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2624726.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2624727.png)
![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]propanamide](/img/structure/B2624729.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2624732.png)
![6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B2624735.png)

![N-(4-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2624738.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2624740.png)